Norajmaline -

Norajmaline

Catalog Number: EVT-1595704
CAS Number:
Molecular Formula: C19H24N2O2
Molecular Weight: 312.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Norajmaline is an organonitrogen heterocyclic compound that is ajmaline which is lacking the methyl substituent attached to the nitrogen of the dihydroindole moiety. It is a tertiary amino compound, a secondary amino compound, a secondary alcohol, an indole alkaloid, a bridged compound, an organonitrogen heterocyclic compound and a hemiaminal. It derives from an ajmaline. It is a conjugate base of a norajmaline(1+).
Source

Norajmaline is sourced from Rauvolfia serpentina, a plant recognized for its medicinal properties. The biosynthesis of norajmaline occurs through a series of enzymatic reactions involving various precursors, including tryptamine and secologanin. The intricate biosynthetic pathway has been extensively studied to understand the mechanisms that lead to the formation of this compound and its derivatives.

Classification

Norajmaline is classified as a monoterpenoid indole alkaloid. This classification is based on its structural features, which include an indole ring system fused with a monoterpenoid moiety. Alkaloids are known for their diverse biological activities, and norajmaline is no exception, contributing to the pharmacological effects observed in related compounds.

Synthesis Analysis

Methods

The synthesis of norajmaline involves several key enzymatic steps. The primary pathway begins with the condensation of tryptamine and secologanin, leading to the formation of various intermediates before yielding norajmaline. Recent studies have identified specific enzymes responsible for these transformations, including N-methyltransferases that facilitate methylation processes critical for the formation of norajmaline from its precursors.

Technical Details

  1. Enzymatic Reactions: The biosynthetic pathway includes:
    • Tryptamine and Secologanin: These serve as starting substrates.
    • N-Methyltransferase Enzymes: These enzymes catalyze the methylation steps necessary for converting intermediates into norajmaline.
    • Reduction Reactions: Specific reductases are involved in stereospecific reductions that lead to the final structure of norajmaline.
  2. Biosynthetic Pathway: The pathway can be summarized as follows:
    • Tryptamine + Secologanin → Initial Intermediate → Norajmaline
Molecular Structure Analysis

Structure

The molecular structure of norajmaline consists of an indole ring attached to a monoterpenoid side chain. Its chemical formula is typically represented as C17H20N2OC_{17}H_{20}N_2O, indicating it contains 17 carbon atoms, 20 hydrogen atoms, two nitrogen atoms, and one oxygen atom.

Data

  • Molecular Weight: Approximately 284.36 g/mol
  • Structural Features: The compound exhibits chirality due to the presence of stereocenters, influencing its biological activity and interaction with biological targets.
Chemical Reactions Analysis

Reactions

Norajmaline participates in several chemical reactions within its biosynthetic pathway. Key reactions include:

  • Methylation Reactions: Catalyzed by N-methyltransferases, these reactions add methyl groups to specific positions on the molecule.
  • Reduction Reactions: Specific reductases reduce double bonds within the precursor molecules leading to the formation of norajmaline.

Technical Details

  1. Mechanisms: The methylation process typically involves transferring a methyl group from S-adenosylmethionine (SAM) to the nitrogen or carbon atoms in norajmaline's structure.
  2. Enzyme Specificity: Each enzyme exhibits specificity towards particular substrates, ensuring that only desired modifications occur during synthesis.
Mechanism of Action

Process

The mechanism by which norajmaline exerts its effects is primarily linked to its role as a precursor in ajmaline synthesis. Ajmaline itself has well-documented antiarrhythmic properties, which are partially attributed to its ability to block sodium channels in cardiac tissues.

Data

  • Cardiac Effects: Ajmaline reduces heart rate and stabilizes cardiac membranes, which can be traced back to its structural relationship with norajmaline.
  • Pharmacological Studies: Research indicates that modifications in norajmaline's structure can influence its efficacy and safety profile when converted into ajmaline.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Norajmaline is typically found as a white crystalline solid.
  • Solubility: It shows variable solubility in water but is generally soluble in organic solvents like ethanol and methanol.

Chemical Properties

  • Stability: Norajmaline is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It can participate in various chemical reactions typical for alkaloids, including oxidation and hydrolysis.
Applications

Scientific Uses

Norajmaline's primary application lies within pharmacology as a precursor for ajmaline production. Its significance extends beyond mere synthesis; it serves as a model compound for studying alkaloid biosynthesis and enzyme specificity in plant metabolism. Additionally, ongoing research into its biological activities may reveal further therapeutic potentials, particularly in cardiology and neurology.

Biosynthesis & Metabolic Engineering of Norajmaline

Role in Ajmaline Biosynthetic Pathway

Norajmaline (C~20~H~26~N~2~O~2~) is a pivotal intermediate in the biosynthesis of the antiarrhythmic alkaloid ajmaline in Rauvolfia serpentina. Its formation involves a stereospecific, multi-step enzymatic cascade that modifies the monoterpenoid indole alkaloid (MIA) precursor vomilenine.

Enzymatic Conversion from Vomilenine via 1,2(R)-Reduction

Vomilenine undergoes an initial NADPH-dependent 1,2-imine reduction catalyzed by vomilenine reductase (VR), a cinnamyl alcohol dehydrogenase (CAD)-like enzyme. This step yields 1,2(R)-dihydrovomilenine by selectively reducing the C1–C2 imine bond (Fig. 1). VR, identified as RsCAD2 in R. serpentina, exhibits absolute specificity for the 1,2-position and cannot accept 19,20-dihydrovomilenine as a substrate [1] [4]. Kinetic analyses confirm a K~M~ of 18 ± 3 µM for vomilenine, underscoring high substrate affinity [1].

Sequential 19,20(S)-Reduction Mechanisms

1,2-Dihydrovomilenine is subsequently reduced at the C19–C20 double bond by dihydrovomilenine reductase (DHVR), producing 17-O-acetylnorajmaline. DHVR (RsCAD1) operates with strict 19,20(S)-stereoselectivity and displays a 34-fold higher binding affinity for 1,2-dihydrovomilenine (K~M~ = 9 ± 1 µM) than for vomilenine (K~M~ = 308 ± 45 µM) [1] [2]. This kinetic preference enforces a mandatory reduction sequence: 1,2-reduction must precede 19,20-reduction. Earlier proposals of an alternate sequence (19,20-reduction first) are enzymatically non-viable [4].

Table 1: Key Reductases in Norajmaline Biosynthesis

EnzymeGene IDReactionSubstrate SpecificityK~M~ (µM)*
Vomilenine Reductase (VR)RsCAD21,2(R)-reduction of vomilenineVomilenine only18 ± 3
Dihydrovomilenine Reductase (DHVR)RsCAD119,20(S)-reduction of 1,2-dihydrovomilenine1,2-dihydrovomilenine preferred9 ± 1 (1,2-dihydrovomilenine)

Deacetylation of 17-O-Acetylnorajmaline by Root-Specific Esterases

The terminal acetylation of 17-O-acetylnorajmaline is hydrolyzed by root-specific esterases (AAE1 and AAE2) to yield norajmaline. These enzymes, distinct from cell culture-derived isoforms, share 86% and 70% amino acid identity with previously reported esterases and are phylogenetically classified as GDSL lipases. AAE1/AAE2 exhibit stringent specificity for the ajmalan skeleton, with no activity toward non-alkaloid esters [1] [8]. Their exclusive expression in R. serpentina roots correlates spatially with ajmaline accumulation [1] [6].

Heterologous Production in Engineered Microbial Systems

Reconstituting norajmaline biosynthesis in microbial hosts offers a sustainable alternative to plant extraction. Saccharomyces cerevisiae (Baker’s yeast) serves as the primary platform due to its eukaryotic protein processing capabilities.

Pathway Reconstitution in Saccharomyces cerevisiae

Complete de novo ajmaline biosynthesis was achieved in S. cerevisiae by integrating 13 pathway enzymes, including strictosidine synthase (STR), strictosidine β-glucosidase (SGD), polyneuridine aldehyde esterase (PNAE), and the reductases VR/DHVR [1] [2]. Critical optimizations included:

  • Compartmentalization: Targeting VR/DHVR to the mitochondria enhanced reductase activity by leveraging elevated mitochondrial NADPH pools [7].
  • Cofactor Balancing: Overexpression of glucose-6-phosphate dehydrogenase (ZWF1) increased NADPH supply, augmenting flux through NADPH-dependent VR/DHVR reactions [9].
  • Root-Specific Esterases: Codon-optimized AAE1 expression enabled efficient deacetylation of 17-O-acetylnorajmaline to norajmaline [1].

Norajmaline was then converted to ajmaline via norajmaline N-methyltransferase (NNMT), which utilizes S-adenosyl methionine (SAM) as a methyl donor [3] [6].

Optimization of Reductase Expression for Yield Enhancement

The kinetic mismatch between VR and DHVR posed a bottleneck in yeast. Two strategies significantly improved norajmaline titers:

  • Enzyme Fusion: A VR-DHVR fusion protein enforced a 1:1 stoichiometry, minimizing intermediate accumulation and boosting norajmaline yield by 2.7-fold [1].
  • Promoter Tuning: Modulating VR expression with a medium-strength promoter (TDH3) while using a strong promoter (TEF1) for DHVR balanced the reduction cascade, as excess VR activity led to cytotoxic indolenine accumulation [5] [9].

Table 2: Metabolic Engineering Milestones in Norajmaline Production

Engineering StrategyHostNorajmaline TiterKey Outcome
Full pathway reconstitutionS. cerevisiae8.3 mg/LFirst de novo ajmaline biosynthesis [1]
VR-DHVR fusion + NADPH engineeringS. cerevisiae22.5 mg/L2.7× increase over baseline [1]
Mitochondrial targeting of reductasesS. cerevisiae37.1 mg/LEnhanced NADPH utilization [7]

Further advancements leveraged modular pathway rewiring (MPR), initially developed for L-ornithine [7], to attenuate competitive ergosterol biosynthesis. Downregulating ERG9 (squalene synthase) increased precursor flux toward the MIA pathway [9]. Combined with high-cell-density fermentation, these approaches enabled norajmaline titers exceeding 40 mg/L—a critical threshold for commercial feasibility [1] [7].

Properties

Product Name

Norajmaline

IUPAC Name

(1R,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C19H24N2O2/c1-2-9-10-7-13-16-19(11-5-3-4-6-12(11)20-16)8-14(15(10)17(19)22)21(13)18(9)23/h3-6,9-10,13-18,20,22-23H,2,7-8H2,1H3/t9-,10-,13-,14-,15-,16-,17+,18+,19+/m0/s1

InChI Key

HIOAYNMZFIHQNS-DEKAJGEMSA-N

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4

Isomeric SMILES

CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@H]2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4

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